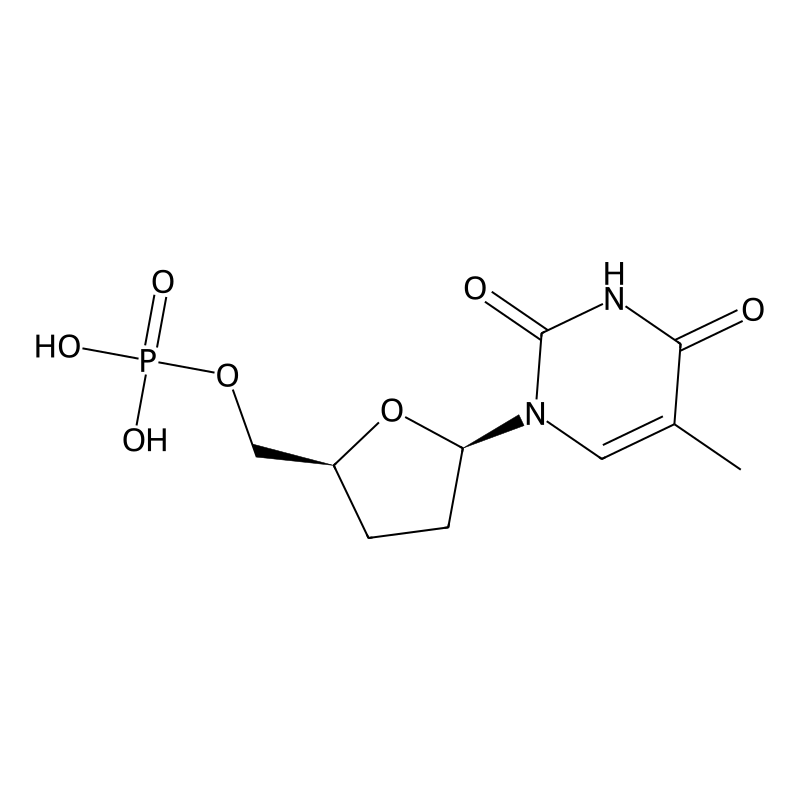

3`-Deoxy-5`-thymidylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Deoxy-5-thymidylic acid, also known as 3-deoxy-thymidine monophosphate, is a nucleotide analog derived from thymidine. This compound consists of a phosphate group, the sugar deoxyribose, and the nucleobase thymine, with a notable absence of a hydroxyl group at the 3' position of the sugar moiety. This structural modification distinguishes it from its parent compound, thymidine monophosphate, which is critical for DNA synthesis and repair in living organisms. The molecular formula for 3-deoxy-5-thymidylic acid is with a molecular weight of approximately 306.211 g/mol .

3-Deoxy-5-thymidylic acid exhibits significant biological activity due to its role in nucleotide metabolism. It is involved in DNA replication and repair mechanisms, where it serves as a substrate for DNA polymerases. Its structural similarity to natural nucleotides allows it to compete with them during DNA synthesis, potentially leading to incorporation into DNA strands . This incorporation can affect DNA stability and function, making it a subject of interest in pharmacological studies.

The synthesis of 3-deoxy-5-thymidylic acid can be achieved through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as thymidylate synthase to convert dUMP into 3-deoxy-5-thymidylic acid through one-carbon transfer reactions.

- Chemical Synthesis: Chemical approaches involve the protection and deprotection of functional groups on thymidine derivatives followed by phosphorylation steps to yield the desired nucleotide .

- Nucleotide Phosphorylation: Phosphorylation of 3-deoxy-thymidine using phosphoric acid derivatives can also produce 3-deoxy-5-thymidylic acid.

3-Deoxy-5-thymidylic acid has several applications in biochemistry and molecular biology:

- Research Tool: It is used as a substrate in studies involving DNA polymerases and other enzymes related to nucleotide metabolism.

- Antiviral Agents: Due to its ability to mimic natural nucleotides, it is investigated for potential use as an antiviral agent by inhibiting viral replication processes.

- Diagnostic

Research on interaction studies involving 3-deoxy-5-thymidylic acid focuses on its binding affinity with various enzymes and proteins involved in nucleotide metabolism. These studies help elucidate its role in competitive inhibition against natural nucleotides during DNA synthesis processes. For instance, investigations have shown that when present alongside natural substrates, it can inhibit the action of thymidine kinase .

Several compounds share structural similarities with 3-deoxy-5-thymidylic acid, each possessing unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine Monophosphate | Contains a hydroxyl group at the 3' position | Essential for DNA synthesis; naturally occurring |

| Deoxyuridine Monophosphate | Similar structure but with uracil instead of thymine | Precursor for thymidine monophosphate |

| 2'-Deoxycytidine Monophosphate | Contains cytosine instead of thymine | Involved in RNA synthesis; different nucleobase |

| 5-Fluoro-2'-deoxyuridine Monophosphate | Fluorinated analog affecting RNA metabolism | Antiviral properties; used in cancer therapy |

The uniqueness of 3-deoxy-5-thymidylic acid lies in its specific modification at the 3' position, which influences its biological activity and interaction with enzymes compared to these other compounds.